molecular formula C11H11F B8728851 1-Fluoro-4-(pent-4-YN-1-YL)benzene CAS No. 391678-43-6

1-Fluoro-4-(pent-4-YN-1-YL)benzene

Cat. No.: B8728851
CAS No.: 391678-43-6
M. Wt: 162.20 g/mol
InChI Key: SVGWZAGWRRHKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(pent-4-yn-1-yl)benzene is an organic compound with the molecular formula C11H11F and a molecular weight of 162.20 g/mol . It is identified by the CAS Registry Number 445424-02-2 . This compound features a benzene ring that is para-substituted with a fluorine atom and a pent-4-yn-1-yl chain, which terminates in a reactive alkyne group. Its structure is characterized by the InChI code 1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2 and the InChIKey PMDSAWFBRSSBBR-UHFFFAOYSA-N . As a fluorinated aromatic alkyne, this molecule serves as a versatile building block in synthetic organic chemistry, materials science, and medicinal chemistry research. The terminal alkyne group is a key functional moiety that readily participates in metal-catalyzed coupling reactions, most notably the Huisgen [3+2] cycloaddition, commonly known as the "click" reaction, to form triazoles. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and can be exploited to modulate the lipophilicity and metabolic stability of derivative compounds. Researchers may utilize this reagent in the synthesis of more complex molecular architectures, such as pharmaceutical intermediates, liquid crystals, or polymeric materials. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a consumer product. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

391678-43-6

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-fluoro-4-pent-4-ynylbenzene

InChI

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2

InChI Key

SVGWZAGWRRHKMJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=CC=C(C=C1)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 4 Pent 4 Yn 1 Yl Benzene

Reaction Pathways Involving the Fluoroarene Moiety

The presence of a fluorine atom on the benzene (B151609) ring significantly influences its reactivity. The following sections detail the primary reaction pathways involving the fluoroarene portion of the molecule.

Selective C-H Bond Activation in Fluorobenzenes

The activation of carbon-hydrogen (C-H) bonds in fluorinated aromatic compounds is a key area of research, with fluorine substituents playing a crucial role in directing the regioselectivity of these transformations. acs.orgnih.gov In transition metal-mediated reactions, a competition often exists between the activation of C-H and carbon-fluorine (C-F) bonds. acs.orgcore.ac.uk

Studies have shown that for partially fluorinated arenes, C-H activation can compete with C-F activation. acs.org The presence of fluorine atoms can influence the strength of adjacent C-H bonds, paradoxically leading to the preferential reaction of the strongest C-H bond. nih.gov In the context of metal-fluoroaryl bonds, ortho-fluorine substituents are known to govern regioselectivity and make C-H activation more favorable from an energetic standpoint. acs.org For instance, with certain rhodium complexes, isomers formed from the activation of various C-H bonds in 1,3-difluorobenzene (B1663923) will rearrange to a single, more stable product where the metal-carbon bond is positioned ortho to two fluorine atoms. core.ac.uk The development of methods for the site-selective C-H bond fluorination of complex molecules remains a significant goal in organic chemistry. rsc.org

C-F Bond Activation and Cleavage Processes

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and cleavage a significant chemical challenge. researchgate.net Despite its strength, various methods have been developed to achieve C-F bond activation, often employing transition metal complexes, photoredox catalysis, or even metalloenzymes. rsc.orgnih.govnih.gov

Transition metal-mediated C-F activation is a common strategy. researchgate.net For example, niobium(III) imido complexes have been shown to react stoichiometrically with fluoroarenes to cleave the C-F bond, yielding niobium(V) aryl fluorides. rsc.org In these systems, it has been observed that mono- or difluoro-substituted arenes can be more reactive than perfluorinated arenes. rsc.org While C-H bonds are weaker, the cleavage of a C-F bond by a metal complex is often more exothermic, providing a strong thermodynamic driving force for the reaction. rsc.org

Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond cleavage, proceeding through radical intermediates and offering new modes of reactivity compared to traditional two-electron processes. nih.gov Additionally, certain metalloenzymes, which are typically known for C-H bond activation, have been found to catalyze C-F bond cleavage on fluorinated substrates. nih.gov

Electrophilic Aromatic Substitution Dynamics on the Benzene Ring

The reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution (EAS) is distinct when compared to other halobenzenes. acs.org While halogens are generally deactivating due to their inductive electron-withdrawing effect, they are ortho-, para-directing because of their ability to donate electrons through resonance. In fluorobenzene, the strong inductive effect of fluorine is counteracted by a significant resonance effect, which is more pronounced than in other halobenzenes due to better orbital overlap between the carbon 2p and fluorine 2p orbitals. stackexchange.com

This interplay of effects results in fluorobenzene having a reactivity in EAS that is comparable to benzene itself, and notably faster than other halobenzenes like chlorobenzene. acs.orgstackexchange.comsocratic.org Reactions at the para position of fluorobenzene are often faster than at a single position on benzene, and the substitution pattern is highly para-selective, with around 90% of the product being the para-isomer. acs.org

PropertyFluorobenzeneChlorobenzeneBenzene
Relative Rate of Nitration ~0.15 - 0.8~0.031
Ortho/Para Ratio in Nitration Highly para (~90%)Closer to statisticalN/A
Dominant Effect Competing inductive and resonance effectsInductive effect dominatesN/A

Radical Functionalization of Fluoroarenes via Photoredox Catalysis

Photoredox catalysis provides a mild and efficient pathway for the radical functionalization of fluoroarenes. thieme-connect.denih.gov This approach utilizes visible light to generate reactive radical intermediates from fluorinated precursors under gentle conditions. nih.govtitech.ac.jp These methods are particularly valuable for introducing fluorinated groups into organic molecules, which can enhance properties like metabolic stability and bioavailability, making them significant in drug discovery. thieme-connect.denih.gov

The process often involves the generation of fluoroalkyl radicals from readily available reagents. titech.ac.jp These radicals can then participate in various transformations, including the functionalization of C(sp²)–H bonds on arenes and heteroarenes. thieme-connect.de Photoredox catalysis has enabled the development of diverse synthetic methods, including fluoroalkylation, alkylation, and acylation reactions on a wide range of substrates with good functional group tolerance. nih.govthieme-connect.de The use of organic photoredox catalysts, as opposed to those based on noble metals, represents a more sustainable approach. titech.ac.jp

Reaction Pathways Involving the Alkyne Moiety

The terminal alkyne group of 1-fluoro-4-(pent-4-yn-1-yl)benzene is a versatile functional group, readily participating in a variety of addition and cycloaddition reactions.

Cycloaddition Reactions, including Azide-Alkyne Click Chemistry Mechanisms

The terminal alkyne is a key participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org While the thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of "click chemistry" has provided highly efficient and regioselective versions of this transformation. organic-chemistry.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduced by Sharpless and Meldal, this reaction employs a copper(I) catalyst to dramatically accelerate the cycloaddition and exclusively yield the 1,4-disubstituted triazole. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. youtube.comresearchgate.net This reaction is robust, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making it a cornerstone of bioconjugation and materials science. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method, ruthenium-catalyzed cycloadditions, often using catalysts like [Cp*RuCl] complexes, provide selective access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle, followed by reductive elimination to form the triazole product. organic-chemistry.org Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles. organic-chemistry.org

ReactionCatalystProductKey Features
Huisgen Cycloaddition ThermalMixture of 1,4- and 1,5-isomersLow regioselectivity, often requires harsh conditions. nih.gov
CuAAC Copper(I)1,4-disubstituted 1,2,3-triazoleHigh regioselectivity, fast rates, mild conditions. wikipedia.orgorganic-chemistry.org
RuAAC Ruthenium(II)1,5-disubstituted 1,2,3-triazoleHigh regioselectivity for the 1,5-isomer, works with internal alkynes. organic-chemistry.orgnih.gov

Alkynylation and Alkenylation Mechanistic Insights

The terminal alkyne and the fluorinated benzene ring are the primary sites of reactivity in this compound.

Alkynylation: The terminal alkyne provides a reactive site for various alkynylation reactions. One of the most common is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In a hypothetical Sonogashira reaction involving this compound, the terminal alkyne would react with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The mechanism typically involves the formation of a palladium(0) species, which undergoes oxidative addition with the halide. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Alkenylation: The terminal alkyne can also undergo alkenylation through various methods, such as hydro- and carbometalation reactions followed by cross-coupling. For instance, hydrosilylation, hydroboration, or hydrostannylation of the alkyne can lead to the formation of vinylmetal species. These intermediates can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama coupling) with organic halides to produce substituted alkenes. The regioselectivity and stereoselectivity of these reactions are influenced by the choice of catalyst, ligands, and reaction conditions.

Intramolecular Cyclization Pathways and Stereochemical Control

The structure of this compound, with a terminal alkyne separated from an aryl ring by a flexible alkyl chain, presents the possibility for intramolecular cyclization reactions. These reactions can be promoted by various catalysts, particularly transition metals.

For example, electrophilic activation of the alkyne by a metal catalyst (such as gold, platinum, or palladium) could induce a nucleophilic attack from the fluorinated benzene ring, leading to the formation of a cyclic product. The regioselectivity of this cyclization would depend on the nature of the catalyst and the reaction conditions, potentially leading to the formation of five- or six-membered rings. The stereochemistry of any newly formed chiral centers would be influenced by the geometry of the transition state, which can often be controlled by the choice of chiral ligands on the metal catalyst.

Catalytic System Design and Mechanism Elucidation

The design of catalytic systems for reactions involving this compound would focus on activating either the C-F bond of the fluorobenzene ring or the C-C triple bond of the pentynyl group.

Role of Transition Metal Catalysts (Pd, Cu, Ni, Ag, Fe, Au, Mn) in Catalytic Cycles

A variety of transition metals could potentially catalyze reactions involving this compound.

CatalystPotential Role
Palladium (Pd) Cross-coupling reactions (Sonogashira, Suzuki, Stille), cyclization, and C-F bond activation.
Copper (Cu) Co-catalyst in Sonogashira coupling, azide-alkyne cycloadditions ("click chemistry"), and C-F bond functionalization.
Nickel (Ni) Cross-coupling reactions, potentially offering different reactivity and selectivity compared to palladium.
Silver (Ag) Activation of the alkyne towards nucleophilic attack and cyclization reactions.
Iron (Fe) Cross-coupling reactions as a more sustainable and cost-effective alternative to precious metals.
Gold (Au) Potent catalyst for the activation of alkynes towards a wide range of nucleophiles, leading to cyclization and addition reactions.
Manganese (Mn) C-H activation and potentially in radical-based transformations.

The general mechanism for many of these catalytic cycles involves the coordination of the metal to the organic substrate, followed by a key step such as oxidative addition, carbometalation, or migratory insertion, and concluding with reductive elimination to release the product and regenerate the catalyst.

Ligand Effects on Reaction Selectivity and Efficiency

Ligands play a crucial role in modulating the properties of the metal catalyst, thereby influencing the selectivity and efficiency of the reaction. The electronic and steric properties of the ligand can affect the rate of oxidative addition and reductive elimination, as well as control the regioselectivity and stereoselectivity of the reaction. For instance, in a palladium-catalyzed cross-coupling reaction, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the active catalyst, leading to higher yields. In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity.

Role of Lewis Acids and Bases in Mediating Fluorination and Coupling Reactions

Lewis acids and bases can significantly impact fluorination and coupling reactions.

Lewis Acids: A Lewis acid can activate a substrate towards nucleophilic attack. For example, in reactions involving the fluorobenzene moiety, a Lewis acid could coordinate to the fluorine atom, making the aromatic ring more electrophilic and susceptible to nucleophilic aromatic substitution. In the context of alkyne chemistry, a Lewis acid could activate the triple bond, facilitating addition or cyclization reactions.

Lewis Bases: Lewis bases can act as ligands for the metal catalyst, influencing its reactivity as described above. They can also serve as proton scavengers in reactions that produce acidic byproducts, thereby preventing catalyst deactivation and promoting the desired transformation. In some cases, a Lewis base can activate a reagent, for example, by deprotonating a terminal alkyne to form a more nucleophilic acetylide.

Photoexcitation and Radical Generation Processes

The photochemical behavior of this compound is governed by the electronic properties of the fluorobenzene ring and the terminal alkyne moiety. While specific studies on the photoexcitation of this exact molecule are not extensively documented, the reactivity can be inferred from the behavior of analogous aryl alkynes and fluorinated aromatic compounds.

Upon absorption of ultraviolet light, the aromatic ring is typically the primary chromophore, leading to the formation of an excited singlet state. researchgate.net This excited state can undergo several photophysical and photochemical processes, including intersystem crossing to a triplet state, fluorescence, or chemical reaction. For aryl alkynes, photoinduced electron transfer (PET) is a significant pathway, potentially leading to the formation of a radical cation of the aromatic ring. researchgate.net The presence of the electron-withdrawing fluorine atom can influence the energy levels of the molecular orbitals and the efficiency of such PET processes.

Radical generation from this compound can be initiated through various mechanisms. One plausible pathway involves the interaction of the excited molecule with a suitable electron acceptor or donor, generating the corresponding radical ion pair. researchgate.net For instance, in the presence of an electron acceptor, the excited fluorobenzene ring can donate an electron to form an aryl radical cation. The subsequent fate of this radical cation can involve nucleophilic attack or other radical-mediated transformations.

Another avenue for radical generation is through the homolytic cleavage of a C-H bond, although this typically requires high-energy radiation or the presence of a photosensitizer. A more common laboratory method for generating radicals from alkynes involves photoredox catalysis. nih.govresearchgate.net In such systems, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with the alkyne or a precursor, leading to the formation of an alkyne radical anion. nih.gov This reactive intermediate can then participate in a variety of synthetic transformations.

Furthermore, the terminal alkyne itself can be a site for radical addition. Photochemically generated radicals from other sources can add to the triple bond, forming a vinyl radical. nsf.gov The regioselectivity of this addition is often influenced by the electronic nature of the substituents on the alkyne.

Recent studies on related systems have highlighted the potential for intramolecular photochemical reactions. For instance, irradiation of azidobutyrophenone derivatives can lead to the formation of triplet alkylnitrenes through intramolecular energy transfer, which can then undergo further reactions like hydrogen atom abstraction. nrochemistry.com While not directly applicable to this compound, this illustrates the diverse photochemical pathways available to molecules with suitable functional groups.

The following table summarizes potential photochemical processes and the resulting radical species for this compound based on analogous systems.

Photochemical ProcessInitiator/ConditionGenerated Radical SpeciesPotential Subsequent Reactions
Photoinduced Electron Transfer (PET)UV light, electron acceptorAryl radical cationNucleophilic addition, dimerization
Photoredox CatalysisVisible light, photocatalystAlkyne radical anionRadical-radical coupling, addition to electrophiles
Radical Addition to AlkyneUV light, radical initiatorVinyl radicalHydrogen abstraction, cyclization
Intramolecular H-atom abstractionHigh-energy UV lightAlkynyl and/or benzyl-type radicalsRearrangement, cyclization

Mechanistic Studies of Organometallic Intermediates

The investigation of organometallic intermediates is crucial for understanding the reaction mechanisms involving this compound, particularly in the context of cross-coupling reactions where the terminal alkyne and the fluorinated aryl group can participate. The Sonogashira coupling is a prime example of a reaction where this compound would be a key substrate, and its mechanism provides insight into the formation and reactivity of relevant organometallic intermediates. wikipedia.orggold-chemistry.orglibretexts.org

The Sonogashira coupling reaction typically involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide. gold-chemistry.org The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. gold-chemistry.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, 1-fluoro-4-bromobenzene, as aryl bromides are more reactive than fluorides in this context) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton. gold-chemistry.org

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. wikipedia.org This intermediate is then ready for transmetalation to the palladium center.

While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free versions have also been developed. In these systems, the deprotonation of the alkyne may occur directly at the palladium center after initial coordination. acs.org

The reactivity of the C-F bond in this compound towards organometallic intermediates is generally lower than that of C-Br or C-I bonds. However, under specific conditions, C-F bond activation by transition metal complexes can occur. This can lead to the formation of organometallic intermediates where the fluorine atom is substituted.

The following table outlines the key organometallic intermediates in a typical Sonogashira coupling involving a fluorinated aryl halide and a terminal alkyne.

IntermediateMetal CenterKey FeaturesRole in Catalytic Cycle
Arylpalladium(II) HalidePalladiumPd(II) center bonded to the aryl group and a halide.Formed after oxidative addition.
Copper(I) AcetylideCopperCopper(I) ion coordinated to the deprotonated alkyne.Transfers the alkyne to palladium.
Aryl(alkynyl)palladium(II)PalladiumPd(II) center bonded to both the aryl and alkynyl groups.Precursor to reductive elimination.
Palladium(0) ComplexPalladiumThe active catalyst, typically with phosphine ligands.Starts the catalytic cycle.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and public resources, detailed spectroscopic data for the chemical compound This compound (CAS Number: 391678-43-6) is not available. The necessary experimental data required to fulfill the requested article outline, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectra, could not be located in the public domain.

The structure of the requested compound is a fluorinated benzene ring attached to a five-carbon chain with a terminal alkyne (a triple bond between the fourth and fifth carbon atoms of the chain).

It is important to distinguish this compound from its isomer, 1-Fluoro-4-(pent-1-yn-1-yl)benzene (CAS Number: 445424-02-2). For this isomer, where the triple bond is located at the beginning of the five-carbon chain, some spectroscopic data has been reported by commercial suppliers. However, due to the difference in the position of the alkyne functional group, the spectral characteristics of these two isomers are distinct and not interchangeable.

As the instructions for this task strictly required focusing solely on This compound , and without the specific experimental data for this molecule, it is not possible to generate a scientifically accurate article that adheres to the provided outline for structural elucidation and spectroscopic characterization. Information on related compounds cannot be used as a substitute.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. The expected exact mass can be calculated from the atomic masses of its constituent elements (carbon, hydrogen, and fluorine).

Table 1: Theoretical Exact Mass of this compound

Compound Name Molecular Formula Theoretical Exact Mass (Da)

Experimental HRMS data would be compared to this theoretical value to confirm the elemental formula.

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques used to generate ions for mass spectrometric analysis. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight. In contrast, EI is a "hard" ionization technique that imparts more energy to the molecule, leading to characteristic fragmentation patterns. The analysis of these fragments provides valuable information about the molecule's structure, such as the cleavage of the pentynyl side chain from the fluorobenzene ring.

A comparative study of ESI-MS and EI-MS data would offer both molecular weight confirmation and structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components of a mixture. For this compound, GC would be used to assess the purity of a sample. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The coupled mass spectrometer would then provide a mass spectrum for the eluted compound, allowing for its positive identification by comparing the fragmentation pattern to known databases or by detailed analysis.

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound would reveal information about its electronic structure, particularly the π-electron system of the fluorobenzene ring and the alkyne group. The absorption maxima (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule. The spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic ring. The position and intensity of these absorptions could be influenced by the pentynyl substituent.

Acquisition of the UV-Vis spectrum in a suitable solvent would be necessary to determine the wavelengths of maximum absorption and to gain insight into the electronic transitions of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction stands as a cornerstone technique in the field of structural chemistry, offering unparalleled insight into the atomic and molecular structure of crystalline materials. The interaction of X-rays with the electron clouds of the atoms in a crystal produces a unique diffraction pattern, from which the electron density distribution can be calculated. This, in turn, allows for the determination of atomic positions with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecular conformation.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

To date, a search of the crystallographic literature, including the Cambridge Structural Database (CSD), reveals that a single crystal X-ray diffraction study for this compound has not been reported. The determination of the crystal structure of this specific compound would provide invaluable information.

Should a suitable single crystal of this compound be grown, the analysis would yield critical data. This would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the asymmetric unit. For a chiral molecule, which this compound is not, this technique can also determine the absolute configuration.

The analysis would further illuminate the crystal packing, which is the arrangement of molecules within the crystal lattice. This is governed by a variety of intermolecular forces, such as van der Waals interactions, and potentially weaker C-H···F or C-H···π interactions involving the fluorine atom, the aromatic ring, and the alkyne group. Understanding these interactions is crucial for predicting and explaining the material's bulk properties, including its melting point, solubility, and polymorphism.

While experimental data for the title compound is not available, a hypothetical data table for a single crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₁F
Formula Weight178.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value

Structural Elucidation and Advanced Spectroscopic Characterization

Reactions Involving the Terminal Alkyne

The terminal alkyne is a versatile functional group that can undergo a range of additions and coupling reactions.

As a terminal alkyne, 1-fluoro-4-(pent-4-yn-1-yl)benzene is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnih.gov This reaction with an organic azide (B81097) would yield a stable 1,4-disubstituted 1,2,3-triazole, a common and valuable linkage in medicinal chemistry and materials science. sigmaaldrich.comnih.gov

Beyond click chemistry, the terminal alkyne can participate in various other reactions, including Glaser coupling to form a symmetrical diyne, or hydration to yield a methyl ketone. The specific reaction pathway can be controlled by the choice of reagents and reaction conditions.

Transformations of the Aromatic Ring

The fluorinated benzene (B151609) ring can also be chemically modified, although the strong carbon-fluorine bond is generally stable.

Under certain conditions, the fluorine atom can be displaced by a strong nucleophile in a nucleophilic aromatic substitution reaction. The success of this reaction is dependent on the presence of electron-withdrawing groups on the aromatic ring.

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, reactions such as nitration or halogenation would be expected to occur at the positions ortho to the fluorine atom.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. It is well-suited to explore various facets of 1-Fluoro-4-(pent-4-yn-1-yl)benzene.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The pentynyl chain introduces conformational flexibility. It is expected that the alkyl chain will adopt a staggered conformation to minimize steric hindrance. The rotational barrier around the C-C single bonds would determine the population of different conformers at a given temperature. Studies on long-chain alkylbenzenes have shown that the extended-chain conformation is generally the most stable. nih.gov The presence of the terminal alkyne and the fluorine atom is not expected to drastically alter this preference for an extended alkyl chain conformation in the ground state.

Illustrative Data for a Related System (n-pentylbenzene):

Table 1: Calculated Conformational Energies (kcal/mol) for n-pentylbenzene. This table illustrates the relative energies of different conformers for a similar long-chain alkylbenzene. The data is hypothetical and intended for illustrative purposes.

Conformer Relative Energy (kcal/mol)
All-trans 0.00
Gauche-1 0.65
Gauche-2 0.70
... ...

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. emerginginvestigators.org

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene (B151609) ring and the pentyne moiety, while the LUMO is likely to be a π* orbital of the aromatic system. The fluorine atom, being highly electronegative, will have a stabilizing effect on the orbitals of the benzene ring through inductive effects, while the pentynyl group, a π-donating group, will tend to raise the energy of the HOMO. The interplay of these effects will determine the final HOMO-LUMO gap. A smaller gap generally suggests higher reactivity. capes.gov.br

Illustrative Data for Related Systems:

Table 2: Calculated HOMO, LUMO, and Gap Energies (eV) for Benzene and Substituted Benzenes. This table provides a qualitative comparison of how different substituents affect the frontier orbital energies.

Molecule HOMO (eV) LUMO (eV) Gap (eV)
Benzene -6.75 -1.15 5.60
Fluorobenzene (B45895) -6.80 -1.10 5.70
Phenylacetylene -6.50 -1.25 5.25

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as a C-H stretch, a C=C bend, or a C-F stretch.

For this compound, characteristic vibrational frequencies would include:

Aromatic C-H stretches: around 3100-3000 cm⁻¹

Alkyne C≡C stretch: around 2100-2260 cm⁻¹ (typically weak in Raman)

Terminal Alkyne ≡C-H stretch: around 3300 cm⁻¹

C-F stretch: in the region of 1250-1000 cm⁻¹

Benzene ring vibrations: in the 1600-1450 cm⁻¹ region

Theoretical calculations often systematically overestimate vibrational frequencies, so scaling factors are commonly applied to improve the agreement with experimental data. researchgate.net

Illustrative Data for a Related System (4-Fluorotoluene):

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-Fluorotoluene. This table demonstrates the typical agreement between calculated and experimental vibrational frequencies.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H stretch 3080 3065
C-F stretch 1235 1220
CH₃ stretch 2950 2930

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule with a good degree of accuracy. acs.orgnih.govnih.gov This predictive capability is invaluable for confirming chemical structures and assigning signals in complex spectra.

For this compound, key predicted shifts would include:

¹H NMR: Distinct signals for the aromatic protons (influenced by the fluorine and alkyl group), the methylene (B1212753) protons of the pentynyl chain, and the terminal alkyne proton.

¹³C NMR: Signals for the fluorinated and alkyl-substituted aromatic carbons, the carbons of the pentynyl chain (including the sp-hybridized alkyne carbons), and the terminal methyl group.

¹⁹F NMR: A single signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The chemical shift would be influenced by the para-substituent.

Computational studies on fluorinated aromatic compounds have established reliable methods for predicting ¹⁹F NMR chemical shifts, often employing scaling factors to match experimental values. researchgate.netacs.org

Illustrative Data for a Related System (4-Ethynylfluorobenzene):

Table 4: Predicted vs. Experimental ¹⁹F NMR Chemical Shift (ppm) for 4-Ethynylfluorobenzene (relative to CFCl₃). This table illustrates the accuracy of DFT-based ¹⁹F NMR predictions.

Method Predicted Shift (ppm) Experimental Shift (ppm)
B3LYP/6-31G(d) -112.5 -113.8

DFT can be employed to study the reaction mechanisms involving this compound. For example, the Sonogashira coupling, a common reaction to form such aryl-alkyne compounds, involves the reaction of an aryl halide with a terminal alkyne catalyzed by palladium and copper complexes. organic-chemistry.orgmdpi.comresearchgate.net

Computational studies can elucidate the reaction pathway by identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction's feasibility, selectivity, and the role of the catalyst. For instance, DFT calculations could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps in a potential synthesis of this molecule. researchgate.netrsc.org

Prediction of Thermochemical Properties

At present, specific peer-reviewed data on the computationally predicted thermochemical properties of this compound, such as its zero-point vibrational energy, thermal energy, entropy, and dipole moment, are not available in the public domain. These parameters are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

For context, these properties are defined as:

Zero-Point Vibrational Energy (ZPVE): The lowest possible energy that a quantum mechanical system may have. It is the energy of its ground state.

Thermal Energy: The internal energy of a system in thermodynamic equilibrium due to its temperature.

Entropy: A measure of the randomness or disorder of a system.

While explicit values for this compound are not published, the table below illustrates the kind of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Predicted Thermochemical Properties of this compound

PropertyHypothetical ValueUnits
Zero-Point Vibrational EnergyData not availablekJ/mol
Thermal EnergyData not availablekJ/mol
EntropyData not availableJ/(mol·K)
Dipole MomentData not availableDebye

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. These simulations can provide detailed information on the conformational dynamics and potential reaction pathways of a molecule over time.

A thorough search of the scientific literature reveals no published molecular dynamics simulation studies specifically focused on the reactivity or conformational analysis of this compound. Such simulations would be valuable for:

Conformational Analysis: Understanding the flexibility of the pentynyl chain and the rotational barrier around the bond connecting it to the fluorophenyl ring. This would help in identifying the most stable conformations of the molecule.

Reactivity Studies: Simulating the interaction of this compound with other reactants or in different solvent environments to predict reaction mechanisms and kinetics. For instance, MD simulations could model the approach of a reactant to the terminal alkyne, providing insights into the steric and electronic factors governing its reactivity.

The absence of such studies indicates a gap in the current understanding of the dynamic behavior of this particular compound and represents an opportunity for future computational research.

Synthesis and Chemical Transformations of 1 Fluoro 4 Pent 4 Yn 1 Yl Benzene Derivatives

Functionalization of the Pent-4-YN-1-YL Side Chain

The pent-4-yn-1-yl side chain of 1-fluoro-4-(pent-4-yn-1-yl)benzene offers a reactive handle for a variety of chemical modifications, particularly those involving the terminal alkyne.

Derivatization of the Terminal Alkyne for Click Chemistry Applications

The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific ligation of the fluorinated benzene (B151609) moiety to various molecules, such as biomolecules or polymers. For instance, this compound can be coupled with azido-functionalized partners to create stable triazole linkages. This strategy is widely employed for the development of probes for imaging and proteomics.

A notable application involves the synthesis of radiolabeled compounds for positron emission tomography (PET). The ¹⁸F-labeled version of this compound can be "clicked" onto biomolecules to track their distribution in vivo.

Table 1: Examples of Click Chemistry Reactions with this compound Derivatives

Reactant 1Reactant 2 (Azide)CatalystProductApplication
This compoundAzido-PEGCopper(I)Fluorinated PEG-triazole conjugateDrug delivery
[¹⁸F]this compoundAzido-functionalized peptideCopper(I)¹⁸F-labeled peptidePET imaging
This compoundAzido-modified surfaceCopper(I)Functionalized material surfaceMaterials science

Selective Transformations of the Alkyne Moiety

Beyond click chemistry, the terminal alkyne can undergo a range of other selective transformations. These include Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides, further extending the molecular framework. Hydration of the alkyne can yield a ketone, while reduction can produce the corresponding alkene or alkane, providing access to a wider array of derivatives with different electronic and steric properties.

Stereoselective Modifications and Chiral Derivatization

Introducing chirality into the pent-4-yn-1-yl side chain can be achieved through various stereoselective reactions. For example, asymmetric reduction of the alkyne can lead to the formation of a chiral alkene. Alternatively, reactions at a prochiral center introduced elsewhere in the side chain can be controlled using chiral catalysts or auxiliaries. These chiral derivatives are of significant interest in the development of enantioselective catalysts and probes for studying stereospecific biological interactions.

Functionalization of the Fluoro-Substituted Benzene Ring

The fluorine atom on the benzene ring directs the regioselectivity of further substitutions and can be a key element in modulating the properties of the final molecule.

Regioselective Introduction of Additional Substituents

The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Given that the para position is occupied by the pent-4-yn-1-yl group, new electrophiles are primarily directed to the positions ortho to the fluorine atom. This allows for controlled synthesis of di- and tri-substituted benzene derivatives. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, each providing a route to new functionalized aromatic compounds.

Table 2: Regioselective Functionalization of the Benzene Ring

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-Fluoro-2-nitro-4-(pent-4-yn-1-yl)benzene
BrominationBr₂, FeBr₃1-Fluoro-2-bromo-4-(pent-4-yn-1-yl)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-Fluoro-2-acyl-4-(pent-4-yn-1-yl)benzene

Strategies for Introducing Multiple Fluorine Atoms

The introduction of additional fluorine atoms onto the benzene ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Nucleophilic aromatic substitution (SNAr) is a common strategy to introduce more fluorine atoms, particularly when the ring is activated by electron-withdrawing groups. For instance, a nitro group introduced ortho to the existing fluorine can be displaced by fluoride (B91410) ions. Alternatively, starting from a more highly fluorinated benzene precursor and introducing the pent-4-yn-1-yl side chain via a coupling reaction is another viable synthetic route.

Annulation Reactions to Form Fused Ring Systems (e.g., Indolines)

The structural motif of this compound serves as a versatile platform for the construction of fused ring systems, which are of significant interest in various fields of chemistry. Annulation reactions, which facilitate the formation of a new ring on a pre-existing molecular framework, are a primary method for achieving such transformations. A noteworthy application of this is in the synthesis of indolines, a core structure found in many biologically active compounds. nih.gov

Palladium-catalyzed intramolecular reactions represent a key strategy for these annulations. For instance, a palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed for the synthesis of benzo[a]fluorene derivatives. acs.org This process involves sequential steps of oxidative addition, insertion, C-H activation, and reductive elimination. acs.org While this specific example does not start with this compound itself, the underlying principles of palladium-catalyzed annulation of a pentynyl-aryl system are directly applicable.

Another powerful approach involves gold-catalyzed intramolecular hydroarylation. Gold(I) complexes have been shown to effectively catalyze the cyclization of 4-allenyl arenes to produce vinyl-substituted benzocycles. nih.gov This methodology could be adapted to derivatives of this compound where the alkyne is first converted to an allene.

Furthermore, the development of one-step synthesis methods for complex molecules highlights the ongoing efforts to streamline these synthetic processes. For example, a one-step synthesis of [¹⁸F]Fluoro-4-(vinylsulfonyl)benzene has been reported as a thiol-reactive synthon for the selective radiofluorination of peptides. nih.govresearchgate.net This demonstrates the utility of fluorinated benzene derivatives in building complex molecular architectures.

Synthesis of Complex Architectures Incorporating the this compound Moiety

Construction of Polycyclic Systems and Molecular Frameworks

The unique bifunctionality of this compound, possessing both a fluorinated aromatic ring and a terminal alkyne, makes it a valuable precursor for synthesizing intricate polycyclic systems and molecular frameworks. The reactivity of the alkyne allows for a diverse range of chemical transformations, while the fluorophenyl group can be used to modulate the electronic properties of the target molecule.

A significant strategy for building such complex structures is through cycloaromatization reactions. For instance, the nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals, which can be generated from enediynes, leads to the synthesis of functionalized aromatics. researchgate.net This approach allows for the construction of complex polyfunctional structures in a limited number of steps. researchgate.net

Palladium-catalyzed annulation reactions are also instrumental in constructing polycyclic systems. The synthesis of benzo[a]fluorene derivatives from 5-(2-bromophenyl)pent-3-en-1-ynes via a palladium-promoted cascade cyclization is a prime example of this strategy. acs.org The practicality of this method has been demonstrated through gram-scale reactions, yielding the desired product in high yields. acs.org

Preparation of Fluorinated Enynes and Arenes from Specific Precursors

The synthesis of fluorinated enynes and arenes can be efficiently achieved using precursors like this compound. The terminal alkyne group provides a reactive handle for various cross-coupling reactions.

One of the most common methods for preparing fluorinated enynes is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst and a copper co-catalyst. This method has been successfully employed to synthesize a variety of fluoroenynes from multihalogenated vinyl ethers. beilstein-journals.org

Furthermore, a "pipeline" strategy for the synthesis of fluorinated olefins, specifically gem-difluoroalkenyl and monofluoroalkenyl arenes, has been developed, offering mild reaction conditions and high yields. nih.gov This protocol underscores the importance of efficient synthetic routes to valuable organofluorine compounds. nih.gov The synthesis of compounds like (E)-1-fluoro-4-(prop-1-en-1-yl)benzene further illustrates the accessibility of such fluorinated structures. nih.gov

Incorporation into Scaffolds for Medicinal Chemistry Research (focus on synthetic strategy)

The this compound moiety is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The alkyne functionality serves as a versatile anchor for further molecular elaboration.

A prominent strategy involves the use of this scaffold in "scaffold-hopping," where an aromatic system is replaced with a different ring system to improve metabolic properties and reduce the formation of reactive metabolites. rsc.org Replacing a phenyl ring with a more electron-deficient heterocycle can increase robustness towards cytochrome P450-mediated oxidation. rsc.org

The incorporation of fluorine into drug candidates is a widely used tactic to optimize ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, the replacement of a methoxy (B1213986) group with a trifluoromethoxy group is a common strategy, although difluoromethoxy groups have been suggested as a potentially more attractive alternative. nih.gov

The synthesis of radiolabeled compounds for molecular imaging is another important application. The development of a one-step synthesis for [¹⁸F]fluoro-4-(vinylsulfonyl)benzene, a thiol-reactive synthon, allows for the efficient ¹⁸F-fluorination of unprotected peptides. nih.govresearchgate.net This highlights the utility of fluorinated synthons in creating probes for positron-emission tomography (PET). nih.gov The triazole ring, often formed via "click chemistry" with an alkyne, is a common and integral constituent of a variety of medicinal agents. researchgate.net

Advanced Applications in Chemical Research and Materials Science

Development of Molecular Probes and Labeling Strategies

The unique structure of 1-Fluoro-4-(pent-4-yn-1-yl)benzene makes it an ideal scaffold for the development of molecular probes used to visualize and study biological processes.

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is a preferred isotope for PET due to its nearly ideal physical characteristics, including a convenient half-life of approximately 110 minutes, a high positron decay ratio (97%), and low positron energy (635 keV), which allows for high-resolution imaging. researchgate.netnih.gov

Directly incorporating ¹⁸F into complex and sensitive biomolecules often requires harsh reaction conditions that can damage the molecule. nih.gov To overcome this, researchers use prosthetic groups or building blocks, which are small molecules that are first radiolabeled with ¹⁸F and then attached to the target biomolecule under mild conditions. researchgate.net

This compound is structurally primed to be adapted into such a prosthetic group. The terminal alkyne is a perfect functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry. tcichemicals.comnih.gov In this strategy, a biomolecule of interest (e.g., a peptide, protein, or oligonucleotide) is first modified to contain an azide (B81097) group. Separately, an alkyne-containing building block, analogous to this compound, is labeled with ¹⁸F. The ¹⁸F-labeled alkyne is then "clicked" onto the azide-modified biomolecule, forming a stable triazole linkage. nih.govmdpi.com This method is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions, which preserves the integrity of the biomolecule. nih.govspringerprofessional.de This modular approach has become one of the most frequently used methods for the ¹⁸F-labeling of new bioactive compounds for PET imaging research. nih.gov

Below is a table of representative alkyne-containing prosthetic groups used in ¹⁸F-labeling via click chemistry, illustrating the typical reaction parameters and yields.

¹⁸F-Prosthetic Group PrecursorLabeling TimeRadiochemical Yield (Decay Corrected)Target MoleculeConjugation TimeOverall YieldReference
[¹⁸F]FPy5yne 15 min42%Azide-functionalized peptide (BG142)160 min18.7% nih.gov
[¹⁸F]FPyKYNE 20-25 min20-35%Azide-functionalized RGD peptide125 min12-18% nih.gov
Propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB) 15 min58 ± 31%Benzyl azide~1 h88 ± 4% nih.gov
4-[¹⁸F]fluoro-3-nitro-N-2-propyn-1-yl-benzamide ([¹⁸F]FNPB) 40 min58%Azido-peptides (cRGDfK, D4 peptide)1 h87-93% nih.gov

This table is for illustrative purposes, showing data for structurally related alkyne prosthetic groups.

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become brightly fluorescent upon reacting with a specific target or changing their environment. This "turn-on" mechanism provides a high signal-to-noise ratio, making them powerful tools in chemical biology for real-time imaging of cellular processes. ed.ac.uk

Minimalist fluorescent probes, often based on a single benzene (B151609) ring, are advantageous because their small size is less likely to disrupt the biological functions of the systems they are designed to study. ed.ac.uk The 1-fluorobenzene moiety within this compound can serve as such a minimal fluorophore core. By itself, its quantum yield may be modest. However, using its terminal alkyne, it can be attached via click chemistry to a specific biomolecule or cellular structure. This conjugation can alter the electronic environment of the fluorophore, leading to a significant change in its fluorescence emission. For example, the probe could be designed to fluoresce only after binding to a target enzyme or protein, allowing researchers to visualize the location and activity of that target within living cells. ed.ac.uk

Design of Functional Materials

The same structural features that make this compound useful for biological probes also make it a candidate for creating novel functional materials with specific electronic or optical properties.

Organic electronic materials are built from carbon-based molecules and polymers that can conduct electricity. A key feature of these materials is the presence of π-conjugated systems—molecular structures with alternating single and multiple bonds. msu.edu This arrangement allows electrons to be delocalized across multiple atoms, facilitating charge transport. Benzene is a classic example of a π-conjugated system. msu.edu

This compound serves as an excellent building block for larger π-conjugated systems. The phenyl ring provides the core conjugated unit, while the terminal alkyne provides a versatile point for polymerization or for linking to other π-conjugated molecules. For instance, through metal-catalyzed coupling reactions, the alkyne group can be used to construct polymers or oligomers where the fluorinated phenyl units are repeated. The fluorine substituent can fine-tune the electronic properties (like the HOMO/LUMO energy levels) and improve the stability of the final material, which is crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. researchgate.net They are critical for technologies like frequency conversion and optical switching. researchgate.netru.nl A common design strategy for molecular NLO materials is to create a "push-pull" or donor-π-acceptor (D-π-A) structure. In this motif, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. ru.nl This asymmetry leads to a large change in dipole moment upon excitation, a key factor for high NLO activity. ru.nl

This compound can function as a precursor to an acceptor-π (A-π) fragment. The fluorine atom is an electron-withdrawing group (acceptor), and the benzene ring is the π-bridge. The terminal alkyne serves as a reactive site to attach an electron-donating group (e.g., an amine or alkoxy group) through chemical synthesis. By clicking this A-π unit to a suitable donor molecule, researchers can systematically build and test a library of D-π-A chromophores to optimize their NLO properties. ru.nl

Contribution to Methodological Advancements in Organofluorine Chemistry

Organofluorine chemistry, the study of carbon-fluorine bonds, is of immense importance in pharmaceuticals, agrochemicals, and materials science. nih.gov The introduction of fluorine into a molecule can dramatically alter its physical and chemical properties. researchgate.net

The primary contribution of this compound to organofluorine chemistry is its role as a versatile, bifunctional building block. It elegantly combines two of the most sought-after functionalities in modern chemical synthesis: a fluoroaryl group and a terminal alkyne. This dual functionality enables a modular and highly efficient approach to constructing complex fluorinated molecules. acs.orgacs.org

Instead of developing complex, multi-step syntheses to introduce a fluorine atom late in a reaction sequence, chemists can use this compound as a ready-made, fluorine-containing starting material. The alkyne handle allows this fluorinated fragment to be easily and reliably incorporated into a larger molecular architecture using robust reactions like the CuAAC click reaction. nih.govresearchgate.net This simplifies synthetic routes, saves resources, and provides rapid access to novel fluorinated compounds for screening in drug discovery and materials development programs. acs.org

Development of Novel Fluorination Reagents and Catalysts

There is no available information to suggest that this compound has been utilized as a precursor or a key component in the synthesis of new fluorination reagents. The development of such reagents is a critical area of research, aimed at providing safer and more selective methods for introducing fluorine atoms into molecules. nih.gov

Furthermore, its potential as a ligand for the development of novel catalysts is also not described in the available literature. While platinum and gold complexes are used to catalyze the hydrofluorination of alkynes, and palladium catalysts are used in the carbonylation of enynes, there are no reports of catalysts being synthesized from or with this compound. researchgate.netnih.govbohrium.comresearchgate.netacs.orgacs.org

Strategies for Enhancing Sustainability in Fluorine Chemistry

The drive towards "green" or sustainable chemistry involves the development of processes that are more efficient, use less hazardous materials, and generate less waste. chemrxiv.org While the hydrofluorination of terminal alkynes is an area of active research with a focus on sustainability, for example, by using safer fluorinating agents like potassium bifluoride or developing catalytic systems that operate under milder conditions, there are no specific studies that feature this compound within this context. rsc.orgrsc.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Fluoro-4-(pent-4-yn-1-yl)benzene, and how do reaction parameters affect yield?

The primary synthetic route involves Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated aromatic compound (e.g., 1-fluoro-4-iodobenzene) and a terminal alkyne (pent-4-yn-1-ol derivatives). Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ (0.01 mmol) and CuI (0.01 mmol) for alkyne activation .
  • Solvent : Triethylamine or DMF, which acts as both solvent and base.
  • Temperature : Room temperature for initiation, followed by heating at 333 K to drive the reaction . Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

Table 1 : Comparison of Sonogashira Coupling Conditions

ParameterExample from Literature Typical Range
Catalyst Loading (Pd)1 mol%0.5–2 mol%
Reaction Time3–4 hours2–6 hours
Yield83%70–90%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?

  • ¹H/¹³C NMR :
  • Fluorine substituent : Deshielding of adjacent protons (e.g., aromatic protons near F show splitting due to ¹⁹F-¹H coupling) .
  • Alkyne protons : Terminal alkyne protons (≡C-H) appear at δ 2.5–3.5 ppm in ¹H NMR .
    • IR Spectroscopy : C≡C stretch at ~2100–2260 cm⁻¹ confirms alkyne presence .
    • X-ray Crystallography : Resolves molecular geometry; for analogous compounds, C≡C bond lengths are ~1.20 Å, and C-F bonds are ~1.35 Å .

Advanced Research Questions

Q. How can electronic deactivation by the fluorine substituent be mitigated during electrophilic aromatic substitution (EAS) of this compound?

The fluorine atom is a strong electron-withdrawing group, directing EAS to the meta position. Strategies include:

  • Lewis Acid Catalysis : AlCl₃ or FeCl₃ polarizes electrophiles (e.g., nitronium ions) to enhance reactivity at deactivated positions .
  • Directed Ortho-Metallation : Use of directing groups (e.g., -SiMe₃) to override fluorine’s meta-directing effect .
  • High-Temperature Conditions : Thermal activation to overcome electronic deactivation barriers .

Q. What role does the alkyne moiety play in click chemistry applications, and how can reaction conditions be tailored for this compound?

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Methodological considerations:

  • Catalyst : CuSO₄/NaAsc in t-BuOH:H₂O (1:1) at 25–50°C .
  • Steric Effects : Bulky substituents on the alkyne may slow reactivity; microwave-assisted synthesis can accelerate reactions .
  • Fluorine Compatibility : Fluorine’s electron-withdrawing nature does not inhibit CuAAC but may require extended reaction times.

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

  • Steric Hindrance : The pent-4-yn-1-yl group’s linear structure minimizes steric clashes, favoring coupling at the para position relative to fluorine .
  • Electronic Effects : Fluorine’s -I effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Palladium catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (XPhos) enhance oxidative addition to C-F bonds .

Table 2 : Reactivity Comparison of Substituents in Cross-Coupling

SubstituentPreferred Reaction TypeYield Range
-C≡C-(pent-4-yn-1-yl)Sonogashira Coupling70–90%
-FNucleophilic Aromatic Sub.50–75%

Methodological Considerations for Data Contradictions

  • Conflicting Reactivity Reports : Discrepancies in fluorinated aryl alkynes’ stability may arise from trace moisture or oxygen during synthesis. Always validate purity via GC-MS or HPLC .
  • Divergent Spectroscopic Data : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR signals. Reference internal standards (e.g., TMS) for calibration .

Key Physical Properties (Inferred from Analogues)

PropertyValue (Analogous Compound)Source
Boiling Point~287°C (for styryl analogs)
Density~1.12 g/cm³
LogP~3.99 (hydrophobic alkyne)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.